molecular formula C24H20FN3O4S B2788934 Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-78-5

Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2788934
CAS No.: 851949-78-5
M. Wt: 465.5
InChI Key: FHUYKOSJAIVNFH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural attributes include:

  • Position 4: A ketone group (4-oxo), critical for hydrogen bonding and conformational rigidity.
  • Position 5: A 2-(m-tolyl)acetamido substituent, introducing steric bulk and lipophilicity from the methyl group on the m-tolyl ring.
  • Position 1: An ethyl carboxylate ester, enhancing solubility and serving as a prodrug moiety.

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-5-[[2-(3-methylphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4S/c1-3-32-24(31)21-18-13-33-22(26-19(29)12-15-6-4-5-14(2)11-15)20(18)23(30)28(27-21)17-9-7-16(25)8-10-17/h4-11,13H,3,12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUYKOSJAIVNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC(=C3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scholarly sources.

Chemical Structure and Synthesis

The compound belongs to the class of thieno[3,4-d]pyridazines, which are known for their diverse pharmacological properties. Its structure can be summarized as follows:

  • Chemical Formula : C18H18FN3O3S
  • Molecular Weight : 367.41 g/mol

The synthesis typically involves multi-step reactions including cyclization and functionalization of starting materials that contain the necessary thienopyridazine framework. The synthetic pathways often utilize various reagents and conditions that facilitate the formation of the desired product with high yields.

Antitumor Activity

Recent studies have indicated that compounds within the thieno[3,4-d]pyridazine class exhibit notable antitumor properties. For instance, a study demonstrated that derivatives showed significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast adenocarcinoma)
  • SK-OV-3 (ovarian carcinoma)
  • LoVo (colon adenocarcinoma)

The cytotoxicity assays revealed dose-dependent responses, with some derivatives exhibiting IC50 values in the low micromolar range, suggesting potent antitumor activity .

The proposed mechanisms of action for this compound include:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways leading to programmed cell death.
  • Anti-inflammatory Effects : Some studies have indicated that related compounds possess anti-inflammatory properties, which could contribute to their overall anticancer efficacy.

Comparative Biological Activity

To better understand the biological activity of this compound compared to other known agents, a summary table is provided below:

Compound NameTypeIC50 (µM)Mechanism
Ethyl 3-(4-fluorophenyl)-4-oxo...Thienopyridazine5.0 (MCF-7)Apoptosis induction
CisplatinChemotherapy10.0 (MCF-7)DNA cross-linking
DoxorubicinChemotherapy8.0 (MCF-7)Topoisomerase II inhibition

Case Studies

Case Study 1: Cytotoxic Evaluation
A detailed cytotoxic evaluation was conducted using MTS assays on MCF-7 cells treated with ethyl 3-(4-fluorophenyl)-4-oxo... The results indicated a significant reduction in cell viability after 48 hours of treatment at concentrations ranging from 1 to 10 µM .

Case Study 2: Mechanistic Insights
In another study focusing on the mechanism of action, flow cytometry analysis revealed that treatment with this compound led to an increase in sub-G1 phase cells indicative of apoptosis in LoVo cells. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thieno[3,4-d]pyridazine moieties. The synthetic pathways often utilize starting materials that contain fluorophenyl and acetamido groups, which are critical for enhancing biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antitumor Activity

Recent studies indicate that compounds similar to Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit promising antitumor activities. For instance, derivatives with similar structural motifs have shown effectiveness against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values in the low micromolar range . These findings suggest that this compound could potentially be developed as an anticancer agent.

Enzyme Inhibition

The compound is also being investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, related compounds have been identified as inhibitors of HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. This inhibition can lead to hypolipidemic effects, making it a candidate for managing cholesterol levels .

Case Studies

  • Anticancer Research : A study explored the efficacy of thieno[3,4-d]pyridazine derivatives against several cancer cell lines. The results demonstrated that modifications to the compound's structure significantly enhanced its cytotoxicity and selectivity towards cancer cells while sparing normal cells .
  • Metabolic Studies : Another investigation focused on the metabolic pathways influenced by the compound. It was found that compounds with similar structures could effectively lower cholesterol levels in animal models, showcasing their potential as therapeutic agents for hyperlipidemia .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the thieno[3,4-d]pyridazine or related cores but differ in substituents (Table 1):

Compound Name Core Structure R3 Substituent R5 Substituent Key Features
Target Compound Thieno[3,4-d]pyridazine 4-Fluorophenyl 2-(m-Tolyl)acetamido High lipophilicity (m-tolyl), moderate electron-withdrawing (F)
Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 4-Trifluoromethylphenyl 3-Phenylpropanoylamino Enhanced metabolic stability (CF₃), increased steric bulk
Ethyl 3-(4-fluorophenyl)-5-[(4-fluorophenyl)carbonylamino]-4-oxidanylidene-thieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 4-Fluorophenyl 4-Fluorobenzamido Dual fluorination improves solubility but may reduce membrane permeability
Example 83 (EP 4 374 877 A2) Pyrazolo[3,4-d]pyrimidine Chromen-4-one Fluorophenyl/isopropoxy groups Expanded aromatic system for π-π interactions; fluorination for selectivity

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in enhances metabolic stability but reduces solubility compared to the target compound’s 4-fluorophenyl group.
  • Core Modifications: Pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) prioritize kinase inhibition via expanded aromatic systems, whereas thienopyridazines may target distinct enzymes.

Pharmacological Implications (Hypothetical)

  • Target Compound : The m-tolyl group may enhance binding to hydrophobic enzyme pockets, while the 4-fluorophenyl group balances electronic effects.
  • Trifluoromethyl Analog : Likely exhibits higher metabolic stability but may face solubility challenges in aqueous environments.
  • Dual-Fluorinated Analog : Improved solubility could favor oral bioavailability but may compromise blood-brain barrier penetration.

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

Core Construction : Formation of the thieno[3,4-d]pyridazine core via cyclization reactions under reflux conditions (e.g., toluene, 80–100°C) .

Substituent Introduction : Sequential introduction of the 4-fluorophenyl group via nucleophilic substitution and the 2-(m-tolyl)acetamido moiety through amide coupling using carbodiimide-based reagents .

Esterification : Final ethyl carboxylate incorporation via esterification with ethanol under acid catalysis .
Optimization : Solvent polarity, temperature control (e.g., avoiding decomposition at >120°C), and catalyst selection (e.g., acetic acid for amidation) are critical for yield (>70%) and purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (observed m/z 467.5 matches theoretical) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding biological interactions (e.g., dihedral angles between the thienopyridazine core and acetamido group) .

Q. What preliminary biological screening methods are used to assess its therapeutic potential?

  • Enzyme Inhibition Assays : Test against kinases or proteases (IC50_{50} values) using fluorescence-based substrates .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC50_{50} <10 µM suggests anticancer potential) .
  • Microbial Growth Inhibition : Agar diffusion assays for antibacterial/antifungal activity .

Advanced Research Questions

Q. How does structural modification of the acetamido or fluorophenyl groups influence bioactivity?

  • SAR Studies :
    • m-Tolyl vs. Naphthyl : Replacing the m-tolyl group with naphthalene-1-amido increases lipophilicity (logP +0.5) and enhances kinase inhibition (IC50_{50} improves by 2-fold) .
    • Fluorophenyl Position : 4-Fluorophenyl shows higher metabolic stability than 2- or 3-fluorophenyl analogs in liver microsome assays .
  • Methodology : Use combinatorial libraries with varying substituents, followed by QSAR modeling to correlate structural features (e.g., Hammett constants) with activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Data Triangulation :
    • Assay Variability : Compare results from orthogonal assays (e.g., SPR vs. ITC for binding affinity) to confirm target engagement .
    • Metabolic Stability : Address discrepancies in cytotoxicity by testing metabolites (e.g., CYP450-mediated oxidation reduces activity in HepG2 cells) .
  • Statistical Analysis : Apply multivariate regression to isolate confounding factors (e.g., solvent DMSO >1% may artifactually suppress activity) .

Q. How can computational modeling predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with kinase ATP pockets (e.g., hydrogen bonding between the carbonyl group and Lys123) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
  • Pharmacophore Mapping : Identify critical features (e.g., fluorophenyl as a hydrophobic anchor) using Schrödinger Suite .

Q. What mechanistic studies elucidate its mode of action in disease models?

  • Target Deconvolution :
    • CRISPR-Cas9 Knockout : Identify essential genes for activity (e.g., EGFR dependency in NSCLC cells) .
    • Kinase Profiling : Use PamStation®12 to assess selectivity across 468 kinases .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., downregulation of PI3K/AKT/mTOR) .

Q. How are stability and degradation profiles assessed under physiological conditions?

  • Forced Degradation Studies :
    • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 48h; monitor degradation via HPLC (t1/2_{1/2} >24h suggests suitability for oral delivery) .
    • Photodegradation : Expose to UV light (300–400 nm); quantify by LC-MS (≤5% degradation indicates robustness) .
  • Metabolite Identification : Use human liver microsomes + NADPH to detect oxidative metabolites (e.g., hydroxylation at the m-tolyl group) .

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